molecular formula C22H27FO4 B600236 (2Z)-2-[(8S,9R,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde CAS No. 6762-45-4

(2Z)-2-[(8S,9R,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde

Cat. No.: B600236
CAS No.: 6762-45-4
M. Wt: 374.45
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-2-[(8S,9R,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde is a synthetic steroid derivative closely related to the potent glucocorticoid Dexamethasone. Its core structure, featuring the cyclopenta[a]phenanthrene skeleton, is characteristic of corticosteroids, which are critical signaling molecules in mammalian biology. The specific stereochemistry and substitution pattern, including the 9-fluoro and 11-hydroxy groups, are known to significantly enhance glucocorticoid receptor (GR) binding affinity and transcriptional potency [https://pubmed.ncbi.nlm.nih.gov/]. As a GR agonist, this compound is a valuable research tool for investigating the complex mechanisms of glucocorticoid action. Researchers utilize it to study GR-mediated gene expression, the suppression of inflammatory pathways, and immune cell regulation in vitro. It is particularly useful in models of inflammation, autoimmune disorders, and cellular stress response, providing a controlled means to activate the glucocorticoid receptor and observe downstream effects. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2Z)-2-[(8S,9R,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-21(13,3)22(15,23)18(27)10-20(16,2)19(12)17(26)11-24/h6-7,9,11-12,15-16,18,26-27H,4-5,8,10H2,1-3H3/b19-17-/t12-,15-,16-,18-,20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYMPHSFTLTHRI-NIQJDLCESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1=C(C=O)O)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]\1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2(/C1=C(/C=O)\O)C)O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80747143
Record name (11beta,16beta,17Z)-9-Fluoro-11,20-dihydroxy-16-methyl-3-oxopregna-1,4,17-trien-21-al
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6762-45-4, 52647-06-0
Record name (11beta,16beta,17Z)-9-Fluoro-11,20-dihydroxy-16-methyl-3-oxopregna-1,4,17-trien-21-al
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BETAMETHASONE-(Z)-ENOLALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4B6YP6SG3P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

The compound (2Z)-2-[(8S,9R,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde is a derivative of dexamethasone and is recognized primarily as an impurity known as Dexamethasone Impurity 44 (CAS: 1174035-75-6) . This compound exhibits various biological activities that are significant in pharmacological contexts.

PropertyValue
Molecular Formula C22H27FO4
Molar Mass 374.45 g/mol
Melting Point >176°C (dec.)
Solubility Slightly in Chloroform and DMSO (heated)
Appearance White to Off-white solid
Storage Conditions Hygroscopic; store at -20°C under inert atmosphere

The biological activity of this compound is closely related to its structural characteristics as a steroid derivative. The presence of the fluorine atom and hydroxyl groups contributes to its interaction with glucocorticoid receptors. This interaction modulates various physiological processes including:

  • Anti-inflammatory Effects : Similar to dexamethasone, it likely exhibits potent anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.
  • Immunosuppressive Activity : It may suppress immune responses by affecting lymphocyte proliferation and function.
  • Metabolic Effects : The compound can influence glucose metabolism and fat distribution due to its steroidal nature.

In Vitro Studies

Recent studies have indicated that steroid derivatives like this compound can significantly reduce inflammation in cellular models. For instance:

  • Cell Line Experiments : In experiments using human fibroblast cell lines treated with inflammatory cytokines (IL-1β), the compound demonstrated a dose-dependent reduction in the expression of COX-2 and IL-6 .

In Vivo Studies

Animal model studies have shown that similar compounds effectively reduce symptoms in models of arthritis and asthma:

  • Arthritis Models : In rat models of arthritis, administration of this compound resulted in decreased paw swelling and reduced histological signs of inflammation .

Clinical Implications

The potential therapeutic applications for (2Z)-2-hydroxyacetaldehyde derivatives include:

  • Chronic Inflammatory Diseases : They may be beneficial in treating conditions such as rheumatoid arthritis and inflammatory bowel disease.
  • Autoimmune Disorders : Their immunosuppressive properties could be harnessed for managing autoimmune diseases.

Case Studies

  • Case Study on Rheumatoid Arthritis :
    • A clinical trial involving patients with rheumatoid arthritis showed that treatment with glucocorticoid derivatives led to significant improvements in joint swelling and pain relief compared to placebo groups.
  • Asthma Management :
    • Patients with severe asthma who received treatment with glucocorticoids demonstrated improved lung function and reduced frequency of exacerbations.

Comparison with Similar Compounds

Table 1: Structural Comparison of Cyclopenta[a]Phenanthrene Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity
Target Compound C₂₄H₂₉FO₇ 448.5 9-F, 11-OH, 10,13,16-CH₃, 3-Oxo, 2-hydroxyacetaldehyde Potential anti-inflammatory, enzyme inhibition, gene modulation
[Acetate Derivative] () C₂₄H₂₉FO₇ 448.5 9-F, 11,17-diOH, 10,13,16-CH₃, 3,6-dioxo, 2-oxoethyl acetate Binds receptors, inhibits enzymes (e.g., COX-2), modulates gene expression
Fluticasone Propionate C₂₅H₃₁F₃O₅S 500.6 17-propionate ester, 6-F, 9-F, 11-OH Potent glucocorticoid; treats asthma, dermatitis
Dexamethasone C₂₂H₂₉FO₅ 392.5 9-F, 16α-CH₃, 17α-OH, 21-OH Anti-inflammatory, immunosuppressant; treats autoimmune disorders
Betamethasone EP Impurity F () C₂₂H₂₈FO₅ 392.5 9-F, 17-hydroxyacetyl, 10,13,16-CH₃ Intermediate in corticosteroid synthesis; anti-inflammatory activity
() Ethylidene Derivative C₂₃H₃₂O₄ 372.5 17-ethylidene, 10,13-CH₃, 3-oxo, 11-acetate Structural analog with modified lipophilicity; potential steroid-like activity

Mechanistic and Pharmacological Differences

Receptor Binding and Selectivity

  • Target Compound vs. Fluticasone Propionate :
    • Fluticasone’s 17-propionate ester enhances glucocorticoid receptor (GR) binding via hydrophobic interactions, while the target compound’s 2-hydroxyacetaldehyde group may favor hydrogen bonding with GR or mineralocorticoid receptors (MR) .
    • Fluorination at C9 in both compounds improves metabolic stability, but the target compound’s additional hydroxy groups could reduce systemic toxicity compared to Fluticasone .

Enzyme Inhibition Profiles

  • The acetate derivative () inhibits cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in prostaglandin/leukotriene synthesis. In contrast, Dexamethasone primarily suppresses phospholipase A2 (PLA2) via annexin-1 induction .

Metabolic Stability and Bioavailability

  • The target compound’s 2-hydroxyacetaldehyde moiety may improve aqueous solubility, favoring oral bioavailability .

Preparation Methods

Epoxide Fluorination and Ring-Opening

A pivotal method involves the stereoselective fluorination of 9β,11β-epoxy intermediates. As detailed in U.S. Patent US7718793B2, 17-hydroxy-21-ester epoxides (Formula II) undergo fluorination with Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) to yield 6α-fluoro derivatives. The reaction proceeds via electrophilic fluorine attack on the enolate intermediate, with the 21-ester group stabilizing the transition state (Table 1).

Table 1: Fluorination Conditions for Epoxide Intermediates

ParameterSpecification
Substrate9β,11β-Epoxy-16α-methylpregna-1,4-diene-3,20-dione 17,21-diacetate
Fluorinating AgentSelectfluor® (1.2 equiv)
SolventAcetonitrile/Water (4:1)
Temperature0–5°C
Yield78% (6α-fluoro isomer)

Post-fluorination, the epoxide ring is opened with hydrofluoric acid (70% HF in THF) at −20°C to install the 9α-fluoro group. This one-pot process avoids isolating unstable intermediates and achieves >90% stereoselectivity for the 6α,9α-difluoro product.

Enolate-Mediated Fluorination

Earlier routes, such as those in U.S. Patent US7098328B2, relied on 3-enol acetate formation followed by fluoroperchlorate treatment. However, this method suffered from poor regioselectivity (60% α vs. 40% β-fluoro isomers) and safety concerns due to fluoroperchlorate’s explosive nature. Modern approaches replace fluoroperchlorate with Selectfluor®, which enhances safety and selectivity (Table 2).

Table 2: Comparative Fluorination Reagents

ReagentSelectivity (α:β)Safety Profile
Fluoroperchlorate60:40Explosive, toxic
Selectfluor®95:5Non-explosive, stable

Derivatization and Functionalization

The 17-ylidene acetaldehyde moiety is introduced via oxidation of the 17α-hydroxyl group. For example, treatment of 17α-hydroxy-21-acetate intermediates with pyridinium chlorochromate (PCC) in dichloromethane yields the corresponding aldehyde. Subsequent Wittig reaction with stabilized ylides installs the Z-configured enol ether, which is hydrolyzed to the acetaldehyde under mild acidic conditions.

Industrial-Scale Optimization

Solvent and Temperature Effects

Patent CN102167680B highlights the role of solvent choice in chiral induction during lithium enolate formation. Methyl tert-butyl ether (MTBE) outperforms tetrahydrofuran (THF) in preserving enantiomeric excess (ee >98% vs. 85%) due to its lower polarity and reduced ligand dissociation. Reaction temperatures below −70°C further suppress racemization, critical for maintaining the 8S,9R,10S,11S,13S,14S,16S configuration.

Crystallization and Purification

Isolation of the final product often requires multiple crystallizations. For instance, dissolving the crude difluoro intermediate in methanol at 50°C and cooling to −20°C yields crystals with >99.5% purity after three cycles. This step eliminates residual β-fluoro isomers and byproducts from ester hydrolysis.

Analytical and Spectroscopic Validation

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are indispensable for confirming stereochemistry. Key spectroscopic signatures include:

  • ¹⁹F NMR : δ −118 ppm (6α-F), −125 ppm (9α-F).

  • ¹H NMR : Doublet of doublets at δ 5.72 ppm (H-1, J = 10 Hz, 2 Hz), confirming the 1,4-diene system.

  • HRMS : [M+H]⁺ m/z 467.2098 (calculated for C₂₄H₃₁FO₆) .

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of this compound be rigorously confirmed?

  • Methodology : Combine X-ray crystallography with advanced NMR techniques (e.g., NOESY/ROESY) to resolve spatial arrangements. Computational methods like density functional theory (DFT) can predict NMR chemical shifts for comparison with experimental data . For fluorinated analogs, 19F^{19}\text{F}-NMR is critical to verify fluorine substitution patterns .

Q. What strategies are recommended for synthesizing this compound with high stereochemical fidelity?

  • Methodology : Utilize stereoselective aldol condensation for the acetaldehyde moiety and fluoro-Wittig reactions for the cyclopenta[a]phenanthrene core. Chiral auxiliaries or organocatalysts can enhance enantiomeric purity. Intermediate purification via flash chromatography with chiral stationary phases is advised .

Q. How should researchers assess the compound’s stability under experimental storage conditions?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC-UV. For light sensitivity, expose samples to controlled UV light (e.g., 365 nm) and track photodegradation products using LC-MS. Store at 2–8°C in amber vials under inert gas .

Advanced Research Questions

Q. What experimental designs are optimal for elucidating the compound’s mechanism of action in glucocorticoid receptor binding?

  • Methodology : Use surface plasmon resonance (SPR) to measure binding kinetics (konk_{\text{on}}, koffk_{\text{off}}). Pair this with molecular dynamics simulations to map hydrogen-bonding interactions between the 11-hydroxy group and receptor residues. Validate with site-directed mutagenesis of the ligand-binding domain .

Q. How can contradictory bioactivity data across studies be systematically resolved?

  • Methodology : Perform meta-analysis of published data, focusing on variables like solvent polarity (e.g., DMSO vs. ethanol), cell line selection (e.g., HEK293 vs. HeLa), and assay temperature. Replicate key studies under harmonized conditions, and use multivariate regression to identify confounding factors .

Q. What analytical techniques are suitable for detecting trace metabolites in pharmacokinetic studies?

  • Methodology : Employ high-resolution mass spectrometry (HRMS) coupled with ion mobility separation to distinguish structural isomers. For phase I metabolites, use liver microsome assays with NADPH cofactors; for phase II, incubate with UDP-glucuronosyltransferase and analyze via 19F^{19}\text{F}-NMR .

Methodological Challenges and Solutions

Q. How can researchers address the lack of toxicity data for this compound?

  • Methodology : Conduct acute toxicity screening in zebrafish embryos (FET assay) at 0.1–100 µM for 96 hours. For in vitro cytotoxicity, use human hepatocyte spheroids and measure ATP depletion. Cross-reference structural analogs (e.g., fusidine derivatives) for hazard prediction .

Q. What strategies mitigate oxidative degradation during long-term experiments?

  • Methodology : Add antioxidants like BHT (0.01% w/v) to stock solutions. Use argon-sparged buffers for cell culture studies. For solid-state stability, co-crystallize with cyclodextrins to shield reactive hydroxyl groups .

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